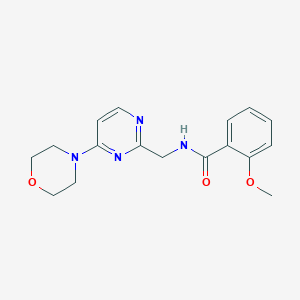

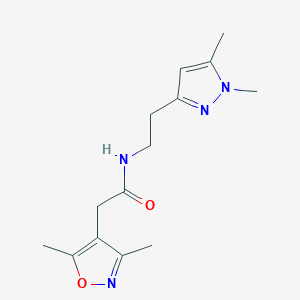

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has been developed to target the enzymatic activity of the histone demethylase JMJD3. JMJD3 is involved in the regulation of gene expression and plays a crucial role in the development and progression of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research has shown the synthesis of novel compounds, such as benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural compounds like visnaginone and khellinone. These compounds have been explored for their anti-inflammatory and analgesic properties. For instance, certain derivatives demonstrated significant inhibitory activity on COX-2 selectivity, showcasing potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential PET Agents for Parkinson's Disease

Another significant application involves the synthesis of [11C]HG-10-102-01, a compound evaluated as a potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. This research underscores the compound's applicability in developing diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).

Renin Inhibitors for Hypertension

Benzimidazole derivatives have been identified as potent, orally active renin inhibitors, aiming to improve the pharmacokinetic profile for hypertension management. Modifications in the structure of these compounds enhanced their renin inhibitory activity, offering insights into the development of new hypertension therapies (Tokuhara et al., 2018).

Cancer Therapy Agents

The compound MGCD0103, characterized as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, has been discovered as an isotype-selective HDAC inhibitor with the potential for treating cancer. It selectively inhibits HDACs 1-3 and 11, demonstrating antitumor activity in vivo and highlighting its promise as an anticancer drug (Zhou et al., 2008).

Gastroprokinetic Activity

Research into the gastroprokinetic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds has shown significant results. These compounds have been evaluated for their effects on gastric emptying, offering potential therapeutic applications in treating gastrointestinal motility disorders (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).

Mécanisme D'action

Target of Action

The primary targets of 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide are the enzymes iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response of the body .

Mode of Action

this compound interacts with its targets, iNOS and COX-2, by binding to their active sites . This interaction results in the inhibition of these enzymes, thereby reducing their activity .

Biochemical Pathways

The inhibition of iNOS and COX-2 by this compound affects the biochemical pathways involved in the production of pro-inflammatory mediators . This leads to a decrease in the concentration of these mediators, such as prostaglandins and nitric oxide, which are produced by COXs and NOS respectively .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the expression of iNOS and COX-2 mRNA and protein levels in LPS-stimulated RAW 264.7 macrophage cells . This results in the inhibition of the inflammatory response .

Analyse Biochimique

Biochemical Properties

The compound 2-methoxy-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzamide has been found to interact with enzymes such as iNOS and COX-2 . It has a strong affinity for these enzymes’ active sites and forms hydrophobic interactions with them . This interaction can inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations .

Cellular Effects

In cellular studies, this compound has shown significant effects on macrophage cells stimulated by LPS . It has been observed to dramatically reduce iNOS and cyclooxygenase mRNA expression (COX-2) in these cells . This leads to a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .

Molecular Mechanism

The molecular mechanism of action of 2-methoxy-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active sites of iNOS and COX-2 enzymes, forming hydrophobic interactions . This binding inhibits the enzymes, leading to a decrease in the production of nitric oxide (NO), a key mediator of inflammation .

Metabolic Pathways

It is known that the major site of metabolism is the TZD ring, which undergoes opening catalyzed by CYP3A4 to give the mercapto derivative .

Propriétés

IUPAC Name |

2-methoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-23-14-5-3-2-4-13(14)17(22)19-12-15-18-7-6-16(20-15)21-8-10-24-11-9-21/h2-7H,8-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMLOAITACWJOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=NC=CC(=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2687946.png)

![7-[3-(3-Nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2687947.png)

![Methyl 4-[2-(benzylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2687957.png)

![2-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2687959.png)

![4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B2687966.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone](/img/structure/B2687968.png)